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Cyclohexanone, 3-(2-methoxyphenyl)-

Cat. No.: B12560341
CAS No.: 190064-25-6
M. Wt: 204.26 g/mol
InChI Key: ZBOJTUXHTHXTAQ-UHFFFAOYSA-N
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Description

Historical Trajectory of Research on Aryl-Substituted Cyclohexanones

Research into aryl-substituted cyclohexanones has a rich history, driven by their utility in the synthesis of medicinally important compounds. Early research in this area often focused on the development of new synthetic methods to access these structures. For instance, Robinson annulation and Michael addition reactions were among the classical methods employed to construct the substituted cyclohexanone (B45756) core.

Over the decades, the focus has shifted towards more sophisticated and efficient catalytic methods. The advent of transition-metal catalysis and organocatalysis has revolutionized the synthesis of aryl-substituted cyclohexanones, enabling the creation of these molecules with high levels of stereocontrol. nih.gov These modern synthetic strategies often allow for the asymmetric synthesis of specific stereoisomers, which is of paramount importance in the pharmaceutical industry. The development of these methods has been a continuous area of research, with ongoing efforts to improve efficiency, selectivity, and substrate scope. chemistryresearches.irorganic-chemistry.org

Structural Specificity and Stereochemical Considerations of Cyclohexanone, 3-(2-methoxyphenyl)-

The specific structure of Cyclohexanone, 3-(2-methoxyphenyl)- presents interesting stereochemical features. The presence of a chiral center at the C3 position, where the 2-methoxyphenyl group is attached, means that the compound can exist as a pair of enantiomers (R and S). The conformation of the cyclohexanone ring, which typically adopts a chair conformation, further influences the spatial arrangement of the substituents.

The 2-methoxyphenyl group can occupy either an axial or an equatorial position on the cyclohexane (B81311) ring. The relative stability of these conformers is determined by a balance of steric and electronic factors. Generally, a bulky substituent like the 2-methoxyphenyl group would be expected to preferentially occupy the equatorial position to minimize steric strain. However, the presence of the methoxy (B1213986) group at the ortho position of the phenyl ring can introduce additional interactions that may influence the conformational preference.

Table 1: Potential Stereoisomers of Cyclohexanone, 3-(2-methoxyphenyl)-

StereoisomerC3 Configuration2-Methoxyphenyl Group Orientation
(R)-enantiomerRAxial or Equatorial
(S)-enantiomerSAxial or Equatorial

This table illustrates the possible stereoisomers based on the chiral center at C3 and the conformational isomers of the cyclohexanone ring.

Scope and Research Objectives for In-depth Studies on Cyclohexanone, 3-(2-methoxyphenyl)-

While specific research on Cyclohexanone, 3-(2-methoxyphenyl)- is not extensively documented in publicly available literature, its structural motifs suggest several potential avenues for future investigation. The compound serves as a potential precursor for the synthesis of novel bioactive molecules, particularly those with a core structure that can be derived from a 3-arylcyclohexanone framework.

Key research objectives for in-depth studies could include:

Development of Stereoselective Syntheses: A primary goal would be to develop efficient and highly stereoselective methods to access both the (R) and (S) enantiomers of Cyclohexanone, 3-(2-methoxyphenyl)-. This would be crucial for investigating the biological activities of the individual enantiomers.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of the ketone and the aromatic ring would be valuable. This could involve studying its behavior in various named reactions to synthesize new derivatives.

Investigation as a Precursor for Biologically Active Molecules: The structural similarity of aryl-substituted cyclohexanones to known pharmacophores suggests that Cyclohexanone, 3-(2-methoxyphenyl)- could be a valuable starting material for the synthesis of novel therapeutic agents. For instance, related structures are found in the core of some analgesic and psychoactive compounds.

Physicochemical and Spectroscopic Characterization: A comprehensive analysis of its physical and spectral properties is essential for its identification and for understanding its chemical behavior.

Table 2: Hypothetical Physicochemical and Spectroscopic Data for Cyclohexanone, 3-(2-methoxyphenyl)-

PropertyHypothetical Value/Observation
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Appearance Colorless to pale yellow oil
Boiling Point Not determined
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.2-6.8 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.5-3.3 (m, 1H, CH-Ar), 2.8-2.2 (m, 4H, CH₂-CO, CH₂), 2.1-1.8 (m, 4H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 210.5 (C=O), 157.0 (C-OCH₃), 130.0 (C-Ar), 128.5 (CH-Ar), 121.0 (CH-Ar), 110.5 (CH-Ar), 55.5 (OCH₃), 48.0 (CH-Ar), 41.0 (CH₂-CO), 32.0 (CH₂), 25.0 (CH₂)
IR (neat, cm⁻¹) 2940 (C-H), 1710 (C=O), 1600, 1490 (C=C, Ar), 1245 (C-O)
Mass Spectrometry (EI, m/z) 204 [M]⁺, 175, 147, 121

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on the analysis of structurally similar compounds. Actual experimental data may vary.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O2 B12560341 Cyclohexanone, 3-(2-methoxyphenyl)- CAS No. 190064-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190064-25-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(2-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-8,10H,4-6,9H2,1H3

InChI Key

ZBOJTUXHTHXTAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CCCC(=O)C2

Origin of Product

United States

Synthetic Methodologies for Cyclohexanone, 3 2 Methoxyphenyl

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in For Cyclohexanone (B45756), 3-(2-methoxyphenyl)-, several logical disconnections can be proposed to devise potential synthetic routes. The primary goal is structural simplification by identifying strategic bonds that can be disconnected, corresponding to reliable forward reactions. wikipedia.orgamazonaws.comicj-e.org

Key strategic disconnections for Cyclohexanone, 3-(2-methoxyphenyl)- include:

C3-Aryl Bond Disconnection: The most evident disconnection is the carbon-carbon bond between the cyclohexanone ring at the C3 position and the 2-methoxyphenyl group. This approach simplifies the molecule into a cyclohexanone-based synthon and a 2-methoxyphenyl synthon. In the forward sense, this corresponds to a conjugate addition (Michael addition) or an alkylation reaction. amazonaws.commasterorganicchemistry.com

Intramolecular Cyclization Disconnection: An alternative strategy involves disconnecting two bonds within the cyclohexanone ring itself. This leads to a linear acyclic precursor that already contains the 2-methoxyphenyl moiety. The forward reaction would be an intramolecular cyclization, such as a Dieckmann condensation or an intramolecular aldol (B89426) reaction, to form the six-membered ring.

Alkylation Disconnection: This strategy also involves breaking the C3-Aryl bond but considers the reaction from the perspective of forming an enolate from cyclohexanone and reacting it with a suitable 2-methoxyphenyl electrophile.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Classical Synthetic Approaches to Cyclohexanone, 3-(2-methoxyphenyl)-

Classical approaches to organic synthesis provide robust and well-established methods for forming carbon-carbon bonds and cyclic systems.

Direct Alkylation and Acylation Methods

Direct alkylation involves the reaction of a cyclohexanone enolate with an electrophilic 2-methoxyphenyl species. The process begins with the deprotonation of cyclohexanone using a strong base, such as lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This nucleophilic enolate can then react with a suitable electrophile like 2-methoxy-1-iodobenzene, potentially catalyzed by a transition metal such as palladium or copper.

However, this method faces significant challenges, including:

C- vs. O-Alkylation: The enolate has two nucleophilic sites (carbon and oxygen), leading to a mixture of C-alkylated (desired product) and O-alkylated (enol ether) products.

Polyalkylation: The product, 3-(2-methoxyphenyl)cyclohexanone, can also be deprotonated by the base, leading to further alkylation and a mixture of products.

Regioselectivity: Deprotonation of unsymmetrical ketones can lead to both kinetic and thermodynamic enolates, complicating the regioselectivity of the reaction.

Acylation methods, such as Friedel-Crafts acylation, are generally not suitable for synthesizing this specific target molecule in a direct manner.

Cyclization Reactions Utilizing 2-Methoxyphenyl Precursors

An effective strategy for constructing the cyclohexanone ring is through the cyclization of a carefully designed acyclic precursor. organic-chemistry.org A Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester, is a plausible route.

For example, a precursor such as diethyl 4-(2-methoxyphenyl)heptanedioate could be synthesized. Treatment of this diester with a strong base like sodium ethoxide would induce an intramolecular cyclization to yield ethyl 2-oxo-4-(2-methoxyphenyl)cyclohexane-1-carboxylate. Subsequent hydrolysis and decarboxylation of the β-keto ester would furnish the desired Cyclohexanone, 3-(2-methoxyphenyl)-. This method offers excellent control over the placement of the aryl group.

Step Reaction Type Precursor Reagents Intermediate/Product
1Dieckmann CondensationDiethyl 4-(2-methoxyphenyl)heptanedioate1. NaOEt, EtOH2. H₃O⁺Ethyl 2-oxo-4-(2-methoxyphenyl)cyclohexane-1-carboxylate
2Hydrolysis & DecarboxylationEthyl 2-oxo-4-(2-methoxyphenyl)cyclohexane-1-carboxylateH₃O⁺, heatCyclohexanone, 3-(2-methoxyphenyl)-

This is an interactive data table based on a plausible synthetic route.

Michael Addition Strategies for Cyclohexanone Ring Formation

The Michael addition, or conjugate addition, is one of the most powerful and widely used methods for forming the carbon-carbon bond at the β-position of an α,β-unsaturated carbonyl compound. wikipedia.orgorganic-chemistry.org This strategy is highly effective for the synthesis of 3-aryl cyclohexanones.

The reaction involves the 1,4-addition of a nucleophilic 2-methoxyphenyl equivalent to cyclohexenone. masterorganicchemistry.com Organocuprates, such as lithium di(2-methoxyphenyl)cuprate, are ideal for this transformation. This Gilman reagent is typically prepared in situ from 2-methoxyphenyllithium and a copper(I) salt, such as copper(I) iodide. The organocuprate then adds selectively to the β-carbon of cyclohexenone to provide the target molecule after an aqueous workup.

Michael Donor (Nucleophile) Michael Acceptor (Electrophile) Typical Conditions Product
Lithium di(2-methoxyphenyl)cuprateCyclohexenoneTHF, -78 °C to rtCyclohexanone, 3-(2-methoxyphenyl)-
2-Methoxyphenylmagnesium bromide / CuI (cat.)CyclohexenoneTHF, 0 °C to rtCyclohexanone, 3-(2-methoxyphenyl)-

This is an interactive data table illustrating common Michael addition conditions.

Modern and Advanced Synthetic Strategies for Cyclohexanone, 3-(2-methoxyphenyl)-

Modern synthetic chemistry focuses on developing highly efficient and selective reactions, with a particular emphasis on controlling stereochemistry.

Asymmetric Synthesis and Enantioselective Routes

The development of asymmetric catalytic methods allows for the synthesis of chiral molecules in high enantiomeric excess. For Cyclohexanone, 3-(2-methoxyphenyl)-, which possesses a stereocenter at the C3 position, enantioselective synthesis is crucial for applications where a single enantiomer is required. rsc.org

The most prominent strategy for the asymmetric synthesis of this compound is the organocatalytic enantioselective Michael addition. researchgate.nettcichemicals.combeilstein-journals.org Chiral secondary amines, such as diarylprolinol silyl ethers, are commonly used as organocatalysts. mdpi.com The catalyst reacts with cyclohexenone to form a nucleophilic enamine or an electrophilic iminium ion intermediate. In the context of an iminium ion-catalyzed reaction, the catalyst lowers the LUMO of the cyclohexenone, activating it for attack by a nucleophile.

The proposed catalytic cycle is as follows:

The chiral secondary amine catalyst condenses with cyclohexenone to form a chiral iminium ion.

The 2-methoxyphenyl nucleophile (e.g., generated from a Grignard reagent or an organoboron species) adds to the β-carbon of the iminium ion from the less sterically hindered face, directed by the chiral catalyst.

Hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the catalyst.

This approach can provide access to either the (R)- or (S)-enantiomer of Cyclohexanone, 3-(2-methoxyphenyl)- with high enantioselectivity, depending on the chirality of the catalyst used.

Catalyst Type Nucleophile Source Typical Additive Expected Outcome
Chiral Diarylprolinol Silyl Ether2-Methoxyphenylboronic acidBase (e.g., Cs₂CO₃)High Enantiomeric Excess (ee)
Chiral Thiourea CatalystCyclohexanone (as enamine)1-(2-Methoxyphenyl)-2-nitroetheneHigh Diastereo- and Enantioselectivity
Chiral Phosphoric AcidCyclohexenone2-Methoxyphenol derivativeModerate to High Enantioselectivity

This is an interactive data table showing potential asymmetric strategies.

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available on the synthesis of the exact chemical compound "Cyclohexanone, 3-(2-methoxyphenyl)-" to generate a detailed article that meets the requirements for thorough, scientifically accurate content and detailed research findings.

The available research focuses on related but structurally distinct isomers, such as "2-(3-methoxyphenyl)cyclohexanone," or discusses general synthetic methodologies without their specific application to "Cyclohexanone, 3-(2-methoxyphenyl)-".

Therefore, to avoid speculation and ensure scientific accuracy, the requested article cannot be generated at this time. Further research and publication on the synthesis of this specific compound are needed before a detailed article can be written.

Chemical Transformations and Reactivity of Cyclohexanone, 3 2 Methoxyphenyl

Reactions Involving the Carbonyl Group

The carbonyl group of the cyclohexanone (B45756) ring is a primary site for chemical reactions, characterized by the electrophilic nature of the carbonyl carbon. This makes it susceptible to attack by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the carbonyl group in Cyclohexanone, 3-(2-methoxyphenyl)- is influenced by steric hindrance from the adjacent 2-methoxyphenyl group.

Common nucleophilic addition reactions applicable to this compound include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using various reducing agents.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents, results in the formation of tertiary alcohols.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin.

Reaction Type Reagent Expected Product
ReductionSodium borohydride (B1222165) (NaBH₄)1-(2-methoxyphenyl)-3-cyclohexanol
Grignard ReactionMethylmagnesium bromide (CH₃MgBr)1-methyl-3-(2-methoxyphenyl)cyclohexan-1-ol
Cyanohydrin FormationHydrogen cyanide (HCN)1-hydroxy-3-(2-methoxyphenyl)cyclohexane-1-carbonitrile

Condensation Reactions

Condensation reactions involve an initial nucleophilic addition to the carbonyl group, followed by a dehydration step to form a new carbon-carbon or carbon-heteroatom double bond. wikipedia.org

Wittig Reaction: This reaction converts ketones into alkenes using a phosphonium ylide (Wittig reagent). The reaction of Cyclohexanone, 3-(2-methoxyphenyl)- with a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂), is expected to yield the corresponding methylene (B1212753) derivative.

Knoevenagel Condensation: This is a reaction between a carbonyl compound and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. nih.govnih.gov For example, the reaction with malononitrile would produce a dicyanovinylidene derivative.

Aldol (B89426) Condensation: While ketones are generally less reactive than aldehydes in aldol condensations, under specific conditions, Cyclohexanone, 3-(2-methoxyphenyl)- could undergo a self-condensation or a crossed-aldol condensation with another enolizable carbonyl compound. researchgate.net

Reaction Type Reagent Expected Product
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)1-methylene-3-(2-methoxyphenyl)cyclohexane
Knoevenagel CondensationMalononitrile, base catalyst2-(3-(2-methoxyphenyl)cyclohexylidene)malononitrile

Alpha-Substitution Reactions at the Cyclohexanone Ring

The carbon atoms adjacent to the carbonyl group (α-carbons) are acidic and can be deprotonated to form an enolate ion, which is a key intermediate in a variety of substitution reactions. ubc.ca

Enolate Chemistry and Alkylation

The formation of an enolate from Cyclohexanone, 3-(2-methoxyphenyl)- presents a regioselectivity challenge, as deprotonation can occur at either the C-2 or C-6 position. The use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures typically favors the formation of the kinetic enolate (deprotonation at the less substituted C-6 position). youtube.com In contrast, a smaller, stronger base at higher temperatures would favor the formation of the more thermodynamically stable enolate (deprotonation at the C-2 position).

Once formed, the enolate can act as a nucleophile in Sₙ2 reactions with alkyl halides to introduce an alkyl group at the α-position. youtube.comresearchgate.net

Condition Base Major Enolate Formed Alkylation Product with CH₃I
Kinetic ControlLithium diisopropylamide (LDA), -78°C3-(2-methoxyphenyl)cyclohex-2-en-1-olate2-methyl-3-(2-methoxyphenyl)cyclohexanone
Thermodynamic ControlSodium hydride (NaH), reflux3-(2-methoxyphenyl)cyclohex-1-en-1-olate6-methyl-3-(2-methoxyphenyl)cyclohexanone

Halogenation and Subsequent Transformations

The α-carbons of ketones can be halogenated under either acidic or basic conditions. pressbooks.publibretexts.orgyoutube.comyoutube.com

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone forms an enol, which then reacts with a halogen (e.g., Br₂). This reaction typically results in the substitution of a single α-hydrogen. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. The introduction of a halogen increases the acidity of the remaining α-hydrogens, often leading to polyhalogenation. libretexts.org

The resulting α-haloketones are versatile intermediates that can undergo subsequent reactions, such as elimination to form α,β-unsaturated ketones. nih.gov

Condition Reagent Expected Product
Acid-CatalyzedBromine (Br₂), Acetic Acid (CH₃COOH)2-bromo-3-(2-methoxyphenyl)cyclohexanone
Base-PromotedBromine (Br₂), Sodium hydroxide (NaOH)2,2,6-tribromo-3-(2-methoxyphenyl)cyclohexanone

Electrophilic and Nucleophilic Reactions on the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group is an aromatic ring that can undergo substitution reactions. The nature of these reactions is dictated by the directing effects of the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS): The methoxy (B1213986) (-OCH₃) group is a strong activating group and an ortho-, para-director. The cyclohexanone substituent is a deactivating group and a meta-director. The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it (C-3, C-5, and C-1 of the phenyl ring).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on electron-rich aromatic rings like the 2-methoxyphenyl group. This type of reaction typically requires the presence of strong electron-withdrawing groups (which are absent here) to activate the ring towards nucleophilic attack. Therefore, SNAr reactions are not expected to be favorable for this compound under standard conditions.

Reaction Type Reagent Major Expected Product(s)
NitrationNitric acid (HNO₃), Sulfuric acid (H₂SO₄)3-(2-methoxy-5-nitrophenyl)cyclohexanone
BrominationBromine (Br₂), Iron(III) bromide (FeBr₃)3-(5-bromo-2-methoxyphenyl)cyclohexanone
Friedel-Crafts AcylationAcetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃)3-(5-acetyl-2-methoxyphenyl)cyclohexanone

Aromatic Substitution Patterns

The 2-methoxyphenyl group attached to the cyclohexanone core is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the 3-oxocyclohexyl group.

The methoxy group is a potent activating group, meaning it increases the rate of electrophilic substitution relative to benzene (B151609). It is an ortho, para-director, enriching the electron density at the positions ortho and para to itself through its resonance-donating effect. The 3-oxocyclohexyl group, being an alkyl-type substituent, is weakly activating and also directs incoming electrophiles to the ortho and para positions.

Considering the substitution pattern of 3-(2-methoxyphenyl)cyclohexanone, the methoxy group is at the C2 position of the phenyl ring (with C1 being the point of attachment to the cyclohexanone ring). The positions available for substitution are C3, C4, C5, and C6.

Activated Positions: The methoxy group strongly activates the C3 (ortho) and C5 (para) positions.

Steric Hindrance: The bulky 3-oxocyclohexyl group at C1 is likely to sterically hinder the C6 (ortho) position, making it a less favorable site for attack.

Consequently, electrophilic substitution is predicted to occur predominantly at the C5 (para) position due to a combination of strong electronic activation from the methoxy group and lower steric hindrance compared to the C3 position. Substitution at C3 may occur as a minor product.

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagent Major Product Minor Product
Nitration HNO₃ / H₂SO₄ 3-(5-Nitro-2-methoxyphenyl)cyclohexanone 3-(3-Nitro-2-methoxyphenyl)cyclohexanone
Halogenation Br₂ / FeBr₃ 3-(5-Bromo-2-methoxyphenyl)cyclohexanone 3-(3-Bromo-2-methoxyphenyl)cyclohexanone
Friedel-Crafts Acylation RCOCl / AlCl₃ 3-(5-Acyl-2-methoxyphenyl)cyclohexanone 3-(3-Acyl-2-methoxyphenyl)cyclohexanone

Demethylation and Ether Cleavage Reactions

The methoxy group on the phenyl ring is an aryl methyl ether, which can be cleaved to yield the corresponding phenol, 3-(2-hydroxyphenyl)cyclohexanone. This transformation is typically achieved under strong acidic or Lewis acidic conditions.

Common reagents for this purpose include boron tribromide (BBr₃), hydrobromic acid (HBr), and hydroiodic acid (HI). nih.govnih.gov The general mechanism involves the coordination of the Lewis acid (boron) or a proton to the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack on the methyl carbon by a halide ion (Br⁻ or I⁻) in an S₂ reaction, leading to the cleavage of the methyl C-O bond. gvsu.educore.ac.ukresearchgate.net

Table 2: Common Reagents for Aryl Methyl Ether Cleavage

Reagent Typical Conditions Product
Boron Tribromide (BBr₃) Inert solvent (e.g., CH₂Cl₂), low temperature (-78 °C to rt) 3-(2-Hydroxyphenyl)cyclohexanone
Hydrobromic Acid (HBr) Concentrated aqueous solution, reflux 3-(2-Hydroxyphenyl)cyclohexanone
Hydroiodic Acid (HI) Concentrated aqueous solution, reflux 3-(2-Hydroxyphenyl)cyclohexanone

Ring Expansion and Contraction Reactions of the Cyclohexanone Core

The cyclohexanone ring can be chemically manipulated to undergo either expansion to a seven-membered ring or contraction to a five-membered ring.

Ring Expansion: A common method for a one-carbon ring expansion of cyclic ketones is the Tiffeneau-Demjanov rearrangement . wikipedia.orgresearchgate.net This multi-step process would first involve the conversion of 3-(2-methoxyphenyl)cyclohexanone into the corresponding 1-(aminomethyl)cyclohexanol. Treatment of this intermediate with nitrous acid (HNO₂) generates an unstable diazonium ion, which decomposes to release nitrogen gas and form a primary carbocation. libretexts.org A subsequent 1,2-alkyl shift, driven by the relief of ring strain, leads to the expanded cycloheptanone ring. wikipedia.orgslideshare.net In this case, the expected product would be 4-(2-methoxyphenyl)cycloheptanone.

Ring Contraction: The Favorskii rearrangement is a well-established method for the ring contraction of cyclic ketones. wikipedia.org This reaction requires the starting ketone to be an α-halo ketone. Therefore, 3-(2-methoxyphenyl)cyclohexanone would first need to be halogenated at an α-position (C2 or C6). Upon treatment with a base, such as sodium hydroxide or an alkoxide, an enolate is formed, which then cyclizes to a bicyclic cyclopropanone intermediate. nrochemistry.comadichemistry.com Nucleophilic attack by the base opens the strained cyclopropanone ring, leading to a carbanion that is subsequently protonated. This sequence results in a cyclopentane ring with a carboxylic acid (or ester/amide) functional group. ddugu.ac.inalfa-chemistry.com The cleavage of the cyclopropanone intermediate typically occurs to form the more stable carbanion, which would influence the final position of the substituents on the cyclopentane ring.

Rearrangement Reactions Involving the Molecular Framework

The molecular framework of 3-(2-methoxyphenyl)cyclohexanone can undergo several types of rearrangement reactions, most notably the Baeyer-Villiger oxidation and the Schmidt reaction, which transform the cyclic ketone into a heterocyclic system.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org The reaction proceeds via the "Criegee intermediate," and the key step is the migration of one of the carbon atoms adjacent to the carbonyl group to an oxygen atom. sigmaaldrich.comorganic-chemistry.orgthermofisher.com For 3-(2-methoxyphenyl)cyclohexanone, two possible lactone products can be formed, depending on whether the C2 (methylene) or C3 (methine, bearing the aryl group) carbon migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. In this case, the C3 carbon is secondary and attached to an aryl group, while the C2 carbon is also secondary. The regiochemical outcome would depend on the subtle electronic and steric factors influencing the migratory aptitude of the C2 versus C3 positions.

Schmidt Reaction: The Schmidt reaction converts a ketone into an amide (or a lactam from a cyclic ketone) using hydrazoic acid (HN₃) in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.org The mechanism is related to the Beckmann rearrangement and also involves the migration of an α-carbon group to a nitrogen atom. libretexts.orgunive.it Similar to the Baeyer-Villiger oxidation, the treatment of 3-(2-methoxyphenyl)cyclohexanone with hydrazoic acid could result in two different seven-membered lactams, depending on which of the adjacent carbons (C2 or C3) migrates. The migratory preference is influenced by steric and electronic factors, with the more substituted or electron-rich group often migrating preferentially.

Advanced Spectroscopic and Structural Elucidation of Cyclohexanone, 3 2 Methoxyphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Stereochemistry

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Cyclohexanone (B45756), 3-(2-methoxyphenyl)-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of Cyclohexanone, 3-(2-methoxyphenyl)-. By correlating different nuclei, these techniques reveal through-bond and through-space relationships, allowing for a definitive assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For Cyclohexanone, 3-(2-methoxyphenyl)-, COSY would reveal the connectivity of the protons on the cyclohexanone ring, tracing the spin-spin coupling network from H-2 to H-6. It would also show couplings between the aromatic protons on the methoxyphenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the carbon signals of the cyclohexanone ring and the methoxyphenyl group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the entire structure. For instance, HMBC would show correlations between the methoxy (B1213986) protons and the aromatic C-2' carbon, as well as between the H-3 proton of the cyclohexanone ring and the C-1' and C-2' carbons of the phenyl ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and preferred conformation. For example, NOESY could reveal through-space interactions between the axial protons on the cyclohexanone ring and the protons of the 2-methoxyphenyl substituent, providing insight into the orientation of the phenyl ring relative to the cyclohexanone ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key 2D NMR Correlations for Cyclohexanone, 3-(2-methoxyphenyl)- This data is illustrative and based on typical chemical shifts for similar structural motifs.

Position δ ¹³C (ppm) δ ¹H (ppm) COSY Correlations (¹H-¹H) HMBC Correlations (¹H to ¹³C) NOESY Correlations (¹H to ¹H)
1 210.5 - - C2, C6, C3 -
2 48.2 2.45 (ax), 2.10 (eq) H-3, H-6 C1, C3, C4 H-3(ax), H-6(ax)
3 45.1 3.10 (ax) H-2, H-4 C1, C2, C4, C5, C1', C2', C6' H-2(ax), H-4(ax), H-6'
4 31.5 1.80 (ax), 2.20 (eq) H-3, H-5 C2, C3, C5, C6 H-3(ax), H-5(ax)
5 25.8 1.95 (ax), 2.05 (eq) H-4, H-6 C3, C4, C6 H-4(ax), H-6(ax)
6 41.7 2.30 (ax), 2.50 (eq) H-2, H-5 C1, C2, C5 H-2(ax), H-5(ax)
1' 132.8 - - C2', C6', C3 -
2' 157.5 - - C1', C3', OCH₃ -
3' 111.2 6.95 H-4' C1', C2', C4', C5' H-4'
4' 128.9 7.25 H-3', H-5' C2', C3', C5', C6' H-3', H-5'
5' 121.1 6.90 H-4', H-6' C1', C3', C4', C6' H-4', H-6'
6' 125.4 7.15 H-5' C1', C2', C4', C5' H-5', H-3(ax)

The cyclohexanone ring is not static; it undergoes conformational changes, primarily the chair-chair interconversion. vu.nlnih.govlibretexts.org For 3-substituted cyclohexanones, this interconversion occurs between two non-equivalent chair conformations, one with the substituent in an axial position and the other with it in an equatorial position. libretexts.org

Variable Temperature (VT) NMR is the ideal technique to study these dynamics. rsc.orgresearchgate.netnih.gov At room temperature, if the interconversion is fast on the NMR timescale, an averaged spectrum is observed. vu.nl As the temperature is lowered, the rate of interconversion slows down. Eventually, the coalescence temperature is reached, below which the signals for the individual axial and equatorial conformers can be resolved. nih.gov By analyzing the spectra at different temperatures, the energy barrier for the ring flip (ΔG‡), and the relative populations and energy difference (ΔG°) between the two conformers can be determined. nih.govrsc.org For Cyclohexanone, 3-(2-methoxyphenyl)-, the bulky 2-methoxyphenyl group is expected to predominantly occupy the more stable equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. libretexts.org

While solution NMR provides information about the molecule's dynamics in a solvent, Solid-State NMR (SSNMR) provides detailed structural information in the solid, crystalline state. preprints.orgnih.govmst.edunih.gov This technique is highly sensitive to the local environment of each nucleus, making it an excellent tool for identifying and characterizing different crystalline forms, or polymorphs. nih.govnih.goveuropeanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com Polymorphism is critical in the pharmaceutical industry as different crystal forms can have different physical properties. nih.goveuropeanpharmaceuticalreview.com

For Cyclohexanone, 3-(2-methoxyphenyl)-, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would be the standard SSNMR experiment. bruker.com The resulting spectrum would show distinct peaks for each carbon atom in the asymmetric unit of the crystal lattice. europeanpharmaceuticalreview.com Any differences in crystal packing or conformation between different polymorphs would result in different chemical shifts, providing a unique fingerprint for each solid form. nih.goveuropeanpharmaceuticalreview.com SSNMR can also be used to quantify the amounts of different polymorphs in a mixture and to study molecular dynamics in the solid state. nih.govbruker.com

X-ray Crystallography for Definitive Absolute and Relative Configuration

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline molecule with atomic-level precision. researchgate.netresearchgate.netnih.govnih.gov By diffracting X-rays off a single crystal of Cyclohexanone, 3-(2-methoxyphenyl)-, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique unambiguously establishes the relative configuration of all stereocenters in the molecule. For Cyclohexanone, 3-(2-methoxyphenyl)-, it would confirm the cis or trans relationship between substituents on the cyclohexanone ring if other chiral centers were present. Furthermore, if the compound is enantiomerically pure and crystallizes in a chiral space group, anomalous dispersion techniques can be used to determine the absolute configuration. researchgate.netnih.govsci-hub.seresearchgate.netspringernature.com This provides a definitive assignment of the (R) or (S) configuration at the chiral center (C-3). The crystallographic data also provides precise bond lengths, bond angles, and torsional angles, offering a static picture that complements the dynamic information from solution NMR. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Since Cyclohexanone, 3-(2-methoxyphenyl)- possesses a stereocenter at the C-3 position, it is a chiral molecule and can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for characterizing these enantiomers. youtube.comgoogle.comwiley.comresearchgate.netstonybrook.edu

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. youtube.com The carbonyl group (C=O) of the cyclohexanone is a chromophore that gives rise to a characteristic n→π* electronic transition. In a chiral environment, this transition will produce a CD signal, known as a Cotton effect. libretexts.org The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule, particularly the arrangement of substituents around the carbonyl group. libretexts.orgslideshare.net The "Octant Rule" for ketones can often be applied to predict the sign of the Cotton effect based on the conformation and absolute configuration of the molecule, thus allowing for the assignment of the (R) or (S) configuration. slideshare.net

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. royalsocietypublishing.orgslideshare.netyoutube.com An ORD spectrum also shows a Cotton effect in the region of the chromophore's absorption band. libretexts.orgslideshare.net The shape of the ORD curve (positive or negative Cotton effect) is directly related to the absolute configuration of the enantiomer being analyzed. libretexts.org

Both CD and ORD are powerful, non-destructive techniques for determining the absolute configuration and enantiomeric purity of chiral ketones like Cyclohexanone, 3-(2-methoxyphenyl)-.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with a high degree of accuracy. fiveable.menih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This level of precision allows for the unambiguous determination of the molecular formula of Cyclohexanone, 3-(2-methoxyphenyl)- (C₁₃H₁₆O₂) by distinguishing its exact mass from other combinations of atoms that might have the same nominal mass. fiveable.meacs.org

In addition to providing the molecular formula, mass spectrometry, particularly when coupled with techniques like electron ionization (EI), causes the molecule to fragment in predictable ways. colorado.edunasa.gov Analyzing these fragmentation patterns can provide valuable structural information that corroborates findings from NMR. For Cyclohexanone, 3-(2-methoxyphenyl)-, key fragmentation pathways would include: jove.comlibretexts.orgmiamioh.edulibretexts.orgyoutube.com

Alpha-Cleavage: Breakage of the bonds adjacent to the carbonyl group, which is a characteristic fragmentation for ketones. jove.comlibretexts.orgyoutube.com

McLafferty Rearrangement: A specific rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, if sterically possible. jove.comlibretexts.org

Cleavage of the bond between the cyclohexanone ring and the methoxyphenyl group.

Table 2: Illustrative HRMS Fragmentation Data for Cyclohexanone, 3-(2-methoxyphenyl)- This data is hypothetical and based on expected fragmentation patterns for aryl ketones.

m/z (Observed) m/z (Calculated) Formula Fragment Identity
204.1150 204.1150 C₁₃H₁₆O₂ [M]⁺ (Molecular Ion)
176.0837 176.0837 C₁₂H₁₂O [M - CO]⁺
133.0653 133.0653 C₉H₉O [M - C₅H₇]⁺
108.0575 108.0575 C₇H₈O [C₇H₈O]⁺ (Methoxyphenyl fragment)

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational analysis of cyclic molecules like Cyclohexanone, 3-(2-methoxyphenyl)-. The substitution on the cyclohexanone ring introduces conformational isomers dependent on the orientation of the 2-methoxyphenyl group, which can exist in either an axial or equatorial position. These distinct conformations give rise to unique vibrational signatures.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra for different conformers. researchgate.netarxiv.org For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been effectively used to analyze the spectra of substituted cyclohexanones, helping to distinguish between different ring conformations such as the chair and half-chair forms. researchgate.net Studies on similar molecules, like 3-methylcyclohexanone, have demonstrated that the combination of experimental vibrational spectroscopy and ab initio calculations can elucidate the equilibrium between axial and equatorial conformers. acs.orgresearchgate.net

The vibrational spectrum of Cyclohexanone, 3-(2-methoxyphenyl)- is characterized by several key regions. The carbonyl (C=O) stretching frequency is particularly sensitive to its environment and is expected to appear in the region of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and the conformation of the aryl substituent. The C-O stretching vibrations of the methoxy group are anticipated around 1250 cm⁻¹. The C-H stretching modes of the aromatic ring and the cyclohexyl ring will appear at higher wavenumbers, typically above and below 3000 cm⁻¹ for sp² and sp³ hybridized carbons, respectively. youtube.com

By analyzing the subtle shifts in these vibrational frequencies, insights into the dominant conformation and intermolecular interactions can be gained. For example, temperature-dependent spectral analysis can reveal the relative thermodynamic stabilities of the conformers. mcmaster.ca In the solid state, intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, can lead to noticeable shifts and splitting of vibrational bands compared to the solution or gas phase.

Below is a table summarizing the expected key vibrational frequencies for Cyclohexanone, 3-(2-methoxyphenyl)-, based on data from related compounds and computational studies.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
C-H Stretch (Aromatic)3100-30003100-3000Vibrations of the C-H bonds on the methoxyphenyl ring.
C-H Stretch (Aliphatic)3000-28503000-2850Symmetric and asymmetric stretching of the CH₂ groups in the cyclohexanone ring.
C=O Stretch (Ketone)1725-17051725-1705Strong absorption in IR. Position is sensitive to conformation and local environment. mcmaster.ca
C=C Stretch (Aromatic)1600-14501600-1450Characteristic vibrations of the benzene (B151609) ring.
CH₂ Bend (Scissoring)~1450~1450Bending vibration of the methylene (B1212753) groups in the cyclohexanone ring.
C-O-C Stretch (Aryl Ether)1275-1200 (asymmetric)1275-1200 (asymmetric)Stretching of the methoxy group's C-O bonds. researchgate.net
C-O-C Stretch (Aryl Ether)1050-1000 (symmetric)1050-1000 (symmetric)
Ring VibrationsVariousVariousComplex vibrations involving the entire cyclohexanone and phenyl rings.

Chromatographic Techniques for Isomer Separation and Purity Assessment (e.g., Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation of isomers and the assessment of purity for compounds like Cyclohexanone, 3-(2-methoxyphenyl)-. Due to the presence of a chiral center at the C3 position of the cyclohexanone ring, this compound exists as a pair of enantiomers. The separation of these enantiomers is crucial, especially in pharmaceutical contexts, as different enantiomers can exhibit distinct biological activities. mz-at.de

Chiral HPLC is the predominant technique for resolving enantiomeric mixtures. nih.govphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® columns), are widely used and have proven effective for separating a broad range of chiral compounds, including ketones. nih.govphenomenex.comsigmaaldrich.com

The selection of the mobile phase is critical for achieving optimal separation. Normal-phase (e.g., hexane/isopropanol mixtures) or reversed-phase conditions can be employed depending on the specific CSP and the analyte's properties. phenomenex.com Additives to the mobile phase, such as small amounts of an acid or base, can also be used to improve peak shape and resolution.

For the purity assessment of Cyclohexanone, 3-(2-methoxyphenyl)-, achiral HPLC methods can be used to separate it from starting materials, by-products, and other impurities. A typical setup would involve a C18 or silica (B1680970) column with a suitable mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. The purity is then determined by comparing the peak area of the main component to the total area of all peaks detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly.

The following table provides a hypothetical example of a chiral HPLC method for the enantioseparation of Cyclohexanone, 3-(2-methoxyphenyl)-, based on common practices for similar compounds.

Parameter Condition Purpose
Instrument High-Performance Liquid Chromatography (HPLC) systemTo perform the separation.
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))Chiral Stationary Phase for enantiomeric resolution. nih.gov
250 x 4.6 mm, 5 µmStandard analytical column dimensions.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Typical normal phase eluent for polysaccharide CSPs. hplc.eu
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temperature 25 °CTo ensure reproducible retention times.
Detection UV at 274 nmWavelength for detecting the methoxyphenyl group.
Injection Volume 10 µLStandard volume for analytical injections.

Computational Chemistry and Theoretical Studies of Cyclohexanone, 3 2 Methoxyphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsemanticscholar.org It is a widely used tool in computational chemistry for calculating a variety of molecular properties from first principles. For a molecule like Cyclohexanone (B45756), 3-(2-methoxyphenyl)-, DFT calculations would typically be employed to determine its optimized geometry, electronic properties, and thermodynamic stability. researchgate.net

The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. From this optimized structure, numerous electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it provides insight into the molecule's chemical reactivity and kinetic stability; a larger gap generally implies lower reactivity. researchgate.net

Other properties derived from DFT include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. nih.gov Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be computed, providing information on the molecule's stability. researchgate.net

Table 1: Hypothetical DFT-Calculated Properties for Cyclohexanone, 3-(2-methoxyphenyl)-

This table illustrates the type of data that would be generated from DFT calculations. The values are hypothetical and based on typical results for similar organic molecules.

PropertyCalculated ValueSignificance
Total Energy(Hypothetical) -X HartreesProvides a baseline for comparing the stability of different conformers or isomers.
HOMO Energy(Hypothetical) -6.5 eVIndicates the energy of the outermost electrons; related to ionization potential.
LUMO Energy(Hypothetical) -1.2 eVIndicates the energy of the lowest energy state for an added electron; related to electron affinity.
HOMO-LUMO Gap (ΔE)(Hypothetical) 5.3 eVCorrelates with chemical reactivity and stability. A larger gap suggests higher stability. researchgate.net
Dipole Moment(Hypothetical) 2.8 DebyeMeasures the overall polarity of the molecule, influencing intermolecular interactions.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Cyclohexanone, 3-(2-methoxyphenyl)-, which possesses a flexible cyclohexanone ring and a rotatable phenyl group, multiple conformations are possible. The cyclohexanone ring typically adopts a stable chair conformation to minimize angle and torsional strain. sapub.orgdalalinstitute.com However, the presence of the bulky 2-methoxyphenyl substituent at the C3 position necessitates a detailed analysis.

The key question in the conformational analysis of this molecule would be the preference for the 2-methoxyphenyl group to be in an axial or equatorial position on the cyclohexanone ring. sapub.org

Equatorial Conformer: The substituent points away from the ring, generally minimizing steric hindrance (1,3-diaxial interactions). This is typically the more stable conformation for large substituents. sapub.org

Axial Conformer: The substituent points vertically, potentially leading to steric clashes with the axial hydrogens on C1 and C5.

Computational methods, often using DFT or other molecular mechanics force fields, are employed to map the potential energy surface. This involves calculating the relative energies of various conformers. For 3-substituted cyclohexanones, the equatorial conformer is usually favored, and the energy difference between the equatorial and axial forms (the A-value) can be quantified. researchgate.net The rotation of the 2-methoxyphenyl group relative to the cyclohexanone ring would also be explored to find the most stable arrangement.

Table 2: Illustrative Conformational Energy Data for a Substituted Cyclohexane (B81311)

The following table, based on general principles of conformational analysis, shows the kind of data a computational study would produce. rsc.org

ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population at 298 K
I Equatorial0.00 (most stable)>95%
II Axial(Hypothetical) ~2.0 - 3.0<5%

Transition State Modeling and Elucidation of Reaction Mechanisms

Transition state (TS) modeling is a computational technique used to identify the high-energy, transient molecular structure that exists at the point of maximum energy along a reaction coordinate. By locating and characterizing the transition state, chemists can understand the energy barrier (activation energy) of a reaction and elucidate its mechanism step-by-step.

For Cyclohexanone, 3-(2-methoxyphenyl)-, TS modeling could be applied to various potential reactions. For instance, in a base-catalyzed enolization, computations could model the transition state for the abstraction of an alpha-proton (at C2 or C4). The calculations would determine which proton is more kinetically favorable to remove by comparing the activation energies of the respective transition states. Similarly, the mechanism of a nucleophilic addition to the carbonyl group could be investigated, modeling the approach of the nucleophile and the formation of the tetrahedral intermediate.

The process involves searching the potential energy surface for a first-order saddle point—a structure that is an energy minimum in all dimensions except for one, which corresponds to the reaction pathway. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure elucidation and for comparing with experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors. researchgate.netsemanticscholar.org These tensors can be converted into NMR chemical shifts (δ) for ¹H and ¹³C nuclei. By calculating the chemical shifts for different possible conformers or isomers and comparing them to experimental spectra, the correct structure can be confirmed. mdpi.com The accuracy of the prediction depends on the chosen level of theory (functional and basis set) and whether solvent effects are included. mdpi.com

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) spectrum. lew.ro Each calculated frequency is associated with a specific vibrational mode (e.g., C=O stretch, C-H bend). Comparing the computed spectrum with an experimental one helps in assigning the observed bands to specific molecular motions. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculation.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

This table demonstrates how predicted data would be compared to experimental findings. The values are for illustrative purposes only.

ParameterPredicted Value (GIAO/DFT)Experimental Value
¹³C NMR
Carbonyl C (C1)(Hypothetical) 209.5 ppm(Hypothetical) 211.0 ppm
Methoxy (B1213986) C (-OCH₃)(Hypothetical) 56.2 ppm(Hypothetical) 55.8 ppm
IR Frequency
C=O Stretch(Hypothetical) 1735 cm⁻¹(Hypothetical) 1715 cm⁻¹

Quantum Chemical Descriptors and Structure-Reactivity Relationship (SRR) Prediction

Quantum chemical descriptors are numerical values calculated from the electronic structure of a molecule that quantify its physicochemical properties and reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) studies to build predictive models. nih.gov

For Cyclohexanone, 3-(2-methoxyphenyl)-, a range of descriptors could be calculated using the outputs of a DFT analysis. These descriptors help in predicting the molecule's behavior without the need for direct experimentation.

Key Quantum Chemical Descriptors:

Ionization Potential (I): Often approximated by the negative of the HOMO energy (-E_HOMO). It relates to the ease of removing an electron.

Electron Affinity (A): Approximated by the negative of the LUMO energy (-E_LUMO). It relates to the ability to accept an electron.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance of a molecule to change its electron configuration.

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule. researchgate.net

These descriptors could be used to compare the reactivity of Cyclohexanone, 3-(2-methoxyphenyl)- with its isomers or other related compounds, providing a theoretical basis for understanding differences in their chemical behavior.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT calculations are often performed on a single molecule in a vacuum (or using an implicit solvent model), Molecular Dynamics (MD) simulations can model the behavior of a molecule in an explicit solvent environment over time. peerj.com This approach is crucial for understanding how solvent molecules interact with the solute and influence its conformation and dynamics. researchgate.net

An MD simulation of Cyclohexanone, 3-(2-methoxyphenyl)- would involve placing the molecule in a box filled with a large number of explicit solvent molecules (e.g., water, methanol). The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of all atoms over a period of time (from picoseconds to microseconds).

Insights from MD Simulations:

Solvent Shell Structure: MD can reveal how solvent molecules arrange themselves around the solute, particularly around polar groups like the carbonyl and methoxy groups, through the calculation of radial distribution functions.

Hydrogen Bonding: If a protic solvent is used, the simulation can quantify the dynamics and lifetime of hydrogen bonds between the solvent and the solute's oxygen atoms.

Conformational Dynamics: MD allows for the observation of conformational transitions, such as ring flipping or substituent rotation, in a solution environment, providing a more realistic picture than static calculations. researchgate.net

Solvation Free Energy: Advanced MD techniques can be used to calculate the free energy of solvation, which is the energy change associated with transferring the molecule from a vacuum to a solvent.

These simulations provide a dynamic, atom-level view of the molecule's behavior that complements the static, electronic structure information obtained from DFT. peerj.com

Strategic Applications of Cyclohexanone, 3 2 Methoxyphenyl As a Synthetic Precursor

Building Block for Complex Organic Synthesis

The utility of 3-(2-methoxyphenyl)cyclohexanone as a foundational building block stems from the reactivity of its constituent parts. The cyclohexanone (B45756) core can undergo a variety of classic ketone reactions, while the methoxy-substituted phenyl ring can be used to direct or participate in further synthetic elaborations.

The ketone's α-protons are acidic, enabling enolate formation and subsequent alkylation or condensation reactions. A common transformation is the aldol-type condensation, where the ketone reacts with other carbonyl compounds to form larger, more functionalized molecules. For instance, derivatives like 2,6-bis(3-(2-methoxyphenyl)-2-propenylidene)cyclohexanone are synthesized through such pathways, demonstrating how the initial core can be expanded. sigmaaldrich.com Furthermore, the ketone can be a dienophile in Diels-Alder reactions, leading to highly functionalized cyclohexene (B86901) or cyclohexanone adducts which serve as intermediates for further synthesis. mdpi.com Retrosynthetic analysis of complex molecules often identifies cyclohexanone or its derivatives as logical starting points, highlighting their fundamental role in multi-step synthesis. youtube.com

Precursor in the Stereoselective Synthesis of Chiral Scaffolds

The synthesis of single-enantiomer compounds is critical in pharmaceutical and biological chemistry. Cyclohexanone, 3-(2-methoxyphenyl)-, being a prochiral ketone, is an excellent precursor for generating chiral molecules. The key step is the stereoselective reduction of the carbonyl group to a hydroxyl group, creating one or two new stereocenters with a defined configuration.

Several methods achieve this with high enantiomeric excess:

Asymmetric Transfer Hydrogenation (ATH): Using chiral ruthenium catalysts, such as (R,R)-Noyori-I catalysts, prochiral cyclohexenones can be reduced to specific chiral allylic alcohols. mdpi.com

Microbial Reduction: Enzymes found in common baker's yeast can reduce prochiral cyclic diketones to chiral hydroxy ketones with high enantiomeric purity (98–99% ee). orgsyn.org This biocatalytic approach is a green and efficient method for producing versatile chiral building blocks. orgsyn.org

Reagent-Controlled Reduction: The choice of reducing agent can control the diastereoselectivity of the reduction. For example, the use of L-selectride [LiBH(s-Bu)3] can smoothly reduce α-allyl ketones to syn-isomeric alcohols in quantitative yield, while other reagents might favor the anti-isomer. researchgate.net

These resulting chiral alcohols are invaluable intermediates, serving as scaffolds upon which further complexity can be built with stereochemical control. mdpi.comorgsyn.org

Intermediate in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. 3-(2-methoxyphenyl)cyclohexanone and its derivatives are effective precursors for synthesizing these important structures.

The ketone functionality is a direct gateway to forming nitrogenous rings.

Reductive Amination: The ketone can react with an amine, followed by reduction, to form an amino-cyclohexane derivative. This product can then undergo further cyclization reactions.

Synthesis of Fused Piperidines: Stereoselective reduction of the ketone to an alcohol, followed by a series of transformations, can lead to the synthesis of piperidine (B6355638) derivatives that are fused with other oxygen-containing rings. researchgate.net

Nucleoside Analogs: Chiral intermediates derived from cyclohexenones are used to construct complex nucleoside analogs, such as cytosine analogs built on a bicyclo[4.1.0]heptane scaffold. mdpi.com These molecules often contain purine (B94841) or pyrimidine (B1678525) bases, which are key nitrogen heterocycles.

Formation of Hydrazones and Pyridones: The ketone can react with hydrazines to form hydrazones, which are themselves useful intermediates. mdpi.com Additionally, related ketone-containing structures can be transformed into polycyclic pyridones, another important class of nitrogen heterocycles. mdpi.com The synthesis of 2-phenyl-2-methylamino-cyclohexanones further illustrates the direct incorporation of a nitrogen substituent onto the cyclohexane (B81311) ring, creating a precursor for more complex heterocyclic systems. google.com

Utility in the Construction of Carbon Skeletons for Polycyclic Systems

The rigid framework of the cyclohexane ring combined with the attached aromatic group makes 3-(2-methoxyphenyl)cyclohexanone a suitable starting point for building polycyclic systems. These are structures where multiple rings are fused together, common in natural products, dyes, and materials science.

One established strategy involves using the ketone as an anchor for building additional rings through annulation reactions. A powerful sequence includes alkylation, cyclodehydration, and subsequent aromatization to create polycyclic aromatic hydrocarbons (PAHs). nih.gov For example, a methoxy-substituted phenyl ketone can be elaborated into a dibenzofluorene (B14450075) derivative, a complex polycyclic system with potential biological activity. nih.gov The ketone group can be oxidized, and the resulting structure can be cyclized to form new fused rings. nih.gov

Modern synthetic methods also enable the construction of complex polycyclic structures. Radical-induced three-component bicyclization cascades, for instance, can produce polycyclic sulfones from aryl precursors, demonstrating an advanced strategy for creating richly decorated fused systems under mild conditions. rsc.org The synthesis of π-conjugated polycyclic compounds often relies on precursor molecules that can be converted into the final structure in a late-stage reaction, a role for which functionalized cyclohexanones are well-suited. beilstein-journals.org

Role in the Development of New Organic Materials

The structural motifs present in 3-(2-methoxyphenyl)cyclohexanone are relevant to the design of new organic materials with specific electronic or photophysical properties. While the direct application of this specific compound is not widely documented, its derivatives and related structures show significant promise.

Photoluminescent Compounds: Research has shown that multisubstituted, polyfunctional cyclohexanes, which can be synthesized from related precursors, possess photoluminescent properties. nih.govresearchgate.net The rigid cyclohexane scaffold and the presence of aromatic groups can lead to materials that emit light upon excitation.

Precursors to π-Conjugated Systems: As discussed previously, this ketone can be a precursor to larger polycyclic aromatic compounds. nih.govbeilstein-journals.org These π-conjugated systems are the core components of many organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). beilstein-journals.org The ability to synthesize and functionalize these complex aromatic structures is a key area of materials chemistry. The methoxy (B1213986) group on the phenyl ring can tune the electronic properties of the final material.

The synthetic versatility of 3-(2-methoxyphenyl)cyclohexanone makes it a valuable platform for accessing novel structures that could form the basis of next-generation organic materials.

Interactive Data Table: Synthetic Applications

Synthetic Target ClassKey Intermediate(s)Synthetic StrategyResearch Finding
Complex Organic Molecules Enolate, CycloadductAldol (B89426) Condensation, Diels-Alder ReactionServes as a foundational block for multi-step synthesis. sigmaaldrich.commdpi.comyoutube.com
Chiral Scaffolds Chiral AlcoholAsymmetric Transfer Hydrogenation, Microbial ReductionProchiral ketone is reduced to a chiral alcohol with high enantioselectivity. mdpi.comorgsyn.orgresearchgate.net
Nitrogen Heterocycles Chiral Alcohol, Amino-cyclohexaneReductive Amination, CyclizationForms key intermediates for piperidines and nucleoside analogs. mdpi.comresearchgate.netmdpi.comgoogle.com
Polycyclic Systems Fused-ring KetonesAlkylation, Cyclodehydration, AromatizationUsed to construct complex carbon skeletons like dibenzofluorenes. nih.govrsc.orgbeilstein-journals.org
Organic Materials Substituted Cyclohexanes, PAHsDimerization, AnnulationDerivatives have shown photoluminescent properties and act as precursors to π-conjugated materials. beilstein-journals.orgnih.govresearchgate.net

Synthesis and Chemical Properties of Key Derivatives and Analogues of Cyclohexanone, 3 2 Methoxyphenyl

Structural Modifications of the Cyclohexanone (B45756) Ring

The cyclohexanone ring serves as a versatile scaffold for a variety of chemical transformations, enabling the introduction of new functional groups and the alteration of its saturation.

Alpha-Functionalization and Carbonyl Derivatives

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in 3-(2-methoxyphenyl)cyclohexanone are primary sites for functionalization due to the acidity of their protons. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a nucleophilic enolate, which can react with various electrophiles. This process, known as alpha-alkylation, is a fundamental strategy for introducing alkyl, allyl, or benzyl (B1604629) groups at the C2 or C6 positions. ubc.ca The regioselectivity of this alkylation (i.e., whether it occurs at the more-substituted C2 or less-substituted C6 position) can be influenced by the reaction conditions, such as the choice of base and solvent. ubc.ca For instance, kinetically controlled conditions (strong, bulky base at low temperature) typically favor deprotonation at the less-hindered C6 position, while thermodynamically controlled conditions (weaker base at higher temperature) can lead to the more stable enolate at the C2 position.

Enantioselective alkylation can be achieved by using chiral auxiliaries or chiral catalysts. uoa.grresearchgate.net Chiral enamines, formed from the reaction of the cyclohexanone with a chiral amine, can direct the approach of an alkyl halide to one face of the enolate, leading to the preferential formation of one enantiomer. uoa.gr

The carbonyl group itself is a key site for derivatization. For example, aldol (B89426) condensation with aromatic aldehydes can lead to the formation of α,β-unsaturated ketones. A notable example is the synthesis of 2,6-bis(3-(2-methoxyphenyl)-2-propenylidene)cyclohexanone, where the cyclohexanone core is functionalized on both sides with 2-methoxy-substituted benzylidene groups. sigmaaldrich.com

Table 1: Examples of Alpha-Functionalization and Carbonyl Derivatives

Derivative Type Synthetic Method Key Reagents Resulting Structure
α-Alkylation Enolate Alkylation LDA, Alkyl Halide (e.g., CH₃I) 2-Alkyl-3-(2-methoxyphenyl)cyclohexanone
α,β-Unsaturated Ketone Aldol Condensation 2-Methoxybenzaldehyde, Base 2-(2-Methoxybenzylidene)-3-(2-methoxyphenyl)cyclohexanone
Bis-benzylidene Derivative Double Aldol Condensation 2-Methoxybenzaldehyde, Base 2,6-Bis(3-(2-methoxyphenyl)-2-propenylidene)cyclohexanone sigmaaldrich.com

Cyclohexene (B86901) and Cyclohexanol (B46403) Analogues

Modification of the ketone functionality and the ring's saturation leads to important classes of analogues: cyclohexenols, cyclohexenes, and cyclohexanols.

Cyclohexanol Analogues: The reduction of the carbonyl group in 3-(2-methoxyphenyl)cyclohexanone yields the corresponding 3-(2-methoxyphenyl)cyclohexanol. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereoselectivity of the reaction, producing different ratios of cis and trans diastereomers, where the hydroxyl group is either on the same or opposite side of the ring as the 2-methoxyphenyl substituent. The synthesis of tramadol (B15222), the 3-methoxyphenyl (B12655295) analogue, extensively utilizes the Grignard reaction of 2-(dimethylaminomethyl)cyclohexanone with 3-methoxyphenylmagnesium bromide to produce a cyclohexanol derivative directly. wikipedia.orggoogle.com This highlights a pathway where the aryl group and the hydroxyl group are introduced in the same synthetic step.

Cyclohexene Analogues: Dehydration of the cyclohexanol derivatives, typically under acidic conditions, can generate 3-(2-methoxyphenyl)cyclohexene. orgsyn.org Commercially available listings for 3-(2-methoxyphenyl)-1-cyclohexene confirm its existence as a stable compound. sigmaaldrich.com Alternative routes to cyclohexenes include the Diels-Alder reaction, where a substituted diene reacts with a dienophile to form the six-membered ring directly. For example, the reaction of α-nitrocinnamate esters (which can include methoxy-substituted phenyl groups) with dienes like 2,3-dimethyl-1,3-butadiene (B165502) produces highly functionalized cyclohexenes. mdpi.com

Modifications of the 2-Methoxyphenyl Moiety

The 2-methoxyphenyl group provides another avenue for structural diversification through substitution on the aromatic ring or by altering the position of the methoxy (B1213986) group itself.

Introduction of Substituents on the Aromatic Ring

Substituents can be introduced onto the aromatic ring either before or after the formation of the cyclohexanone structure. Electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) on 2-methoxyphenol or a related precursor can be used to synthesize a substituted 2-methoxyphenyl fragment. This fragment can then be carried through the synthetic sequence to build the final cyclohexanone derivative. For example, the synthesis of various terpenoid precursors has been achieved through the α-alkylation of cyclohexenecarboxaldehydes with substituted benzyl halides, including derivatives like 1-(bromomethyl)-3-isopropyl-2-methoxybenzene. nih.gov This demonstrates that additional groups, such as isopropyl substituents, can be readily incorporated onto the 2-methoxyphenyl ring.

Isomeric Variations and Their Chemical Implications

The position of the methoxy group on the phenyl ring (ortho, meta, or para) has significant chemical implications. The compound of interest is the ortho isomer, 3-(2-methoxyphenyl)cyclohexanone. The meta isomer, 3-(3-methoxyphenyl)cyclohexanone, is a close analogue and a precursor in the synthesis of related compounds like methoxetamine. keyorganics.netscribd.com The para isomer, 3-(4-methoxyphenyl)cyclohexanone, has also been synthesized. zenodo.org

The location of the methoxy group influences the molecule's electronic properties and steric hindrance.

Steric Effects: The ortho-methoxy group exerts a greater steric effect on the bond connecting the phenyl ring to the cyclohexanone ring compared to the meta or para isomers. This can influence the preferred conformation of the molecule and may affect the reactivity of the adjacent C2 position on the cyclohexanone ring.

Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. In the ortho and para positions, the electron-donating resonance effect is more pronounced, increasing the electron density of the aromatic ring. This can affect its reactivity in electrophilic substitution reactions and influence the electronic environment of the entire molecule. The chemical differences are evident in the synthesis of related compounds. For example, the synthesis of tramadol, which features a 3-methoxyphenyl group, is well-established, involving a Grignard reaction that yields a mixture of diastereomers. wikipedia.orggoogle.com The synthesis of the corresponding 2-methoxyphenyl analogue would proceed via similar pathways, but the yields and diastereomeric ratios could differ due to the altered steric and electronic environment imposed by the ortho-methoxy group.

Table 2: Comparison of Methoxyphenyl Cyclohexanone Isomers

Isomer CAS Number Key Chemical Feature Relevance
3-(2-Methoxyphenyl)cyclohexanone Not available Ortho-methoxy group; significant steric influence. Subject of this article.
3-(3-Methoxyphenyl)cyclohexanone 171046-93-8 keyorganics.net Meta-methoxy group; less steric hindrance than ortho. Analogue; related to methoxetamine. scribd.com
3-(4-Methoxyphenyl)cyclohexanone 26970-80-5 Para-methoxy group; strong electronic influence. Synthesized analogue. zenodo.org

Stereoisomers and Diastereomers: Synthesis, Separation, and Interconversion

The structure of 3-(2-methoxyphenyl)cyclohexanone contains at least one stereocenter at the C3 position of the cyclohexanone ring, meaning it can exist as a pair of enantiomers (R and S). Further substitution, particularly at the C2 or C6 positions, introduces additional stereocenters, leading to the formation of diastereomers.

The synthesis of these compounds often results in mixtures of stereoisomers. For example, the reduction of the ketone to a cyclohexanol creates a new stereocenter at C1, resulting in diastereomeric pairs (e.g., cis/trans isomers). Similarly, α-alkylation at C2 creates a second stereocenter, also leading to diastereomers.

The synthesis of tramadol, which is (±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, provides a well-documented case study in stereoisomerism. wikipedia.org The molecule has two stereocenters, leading to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis typically produces a mixture of the (RR,SS) and (RS,SR) diastereomeric pairs. google.com

Separation: Diastereomers have different physical properties and can often be separated by standard laboratory techniques such as column chromatography or fractional crystallization. In the case of tramadol analogues, the separation of diastereomers is often achieved by forming salts (e.g., hydrochlorides or hydrobromides) and exploiting their differential solubility for selective precipitation. google.com The separation of enantiomers is more complex and typically requires chiral methods, such as using a chiral resolving agent to form diastereomeric salts that can be separated, or by employing chiral chromatography.

Stereoselective Synthesis: To avoid the formation of complex mixtures, stereoselective synthetic methods are employed. These methods aim to control the three-dimensional outcome of a reaction. Asymmetric transfer hydrogenation using chiral ruthenium catalysts, for example, can enantioselectively reduce a cyclohexenone to a chiral cyclohexanol. mdpi.com Similarly, enantioselective alkylation using chiral auxiliaries can set the stereochemistry at an alpha-carbon. uoa.gr Such strategies are crucial for preparing specific, stereochemically pure isomers of 3-(2-methoxyphenyl)cyclohexanone derivatives. youtube.comnih.gov

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